molecular formula C21H27N3O3S B1681054 Sonepiprazole CAS No. 170858-33-0

Sonepiprazole

Cat. No. B1681054
M. Wt: 401.5 g/mol
InChI Key: WNUQCGWXPNGORO-NRFANRHFSA-N
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Description

Sonepiprazole (U-101,387, PNU-101,387-G) is a drug of the phenylpiperazine class which acts as a highly selective D4 receptor antagonist . It was initially developed by Pfizer Inc .


Molecular Structure Analysis

Sonepiprazole has a molecular formula of C21H27N3O3S and an average mass of 401.522 Da . It has one defined stereocentre .


Physical And Chemical Properties Analysis

Sonepiprazole has a density of 1.2±0.1 g/cm3, a boiling point of 613.9±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Scientific Research Applications

1. Application in Schizophrenia Research

  • Study Overview : A study by Corrigan et al. (2004) evaluated the effectiveness of sonepiprazole, a selective D4 dopamine antagonist, in treating schizophrenia patients. This clinical trial involved 467 hospitalized patients who received sonepiprazole, olanzapine, or a placebo over 6 weeks. The primary focus was the change in the Positive and Negative Syndrome Scale (PANSS) total score.
  • Findings : The study found no significant differences between the placebo and any dose of sonepiprazole in treating schizophrenia, while olanzapine showed statistically significant improvements over placebo.
  • Conclusion : Sonepiprazole was ineffective in treating schizophrenia in this particular study setting.
  • Read more
  • Study Overview : Kerti et al. (2010) conducted research on synthesizing optically active analogues of sonepiprazole, focusing on their circular dichroism and dopamine D4 antagonist activity. The study aimed to analyze the applicability of circular dichroism for the configuration assignment of 1,3-disubstituted isochromans and their D4 antagonist activity.
  • Findings : The study successfully synthesized C-1 epimers of the 3-methyl-6,7-dimethoxy analogues of sonepiprazole and tested their dopamine D4 antagonist activity.
  • Conclusion : This research provided insights into the chemical synthesis and characterization of sonepiprazole derivatives, contributing to the broader understanding of its pharmacological properties.
  • Read more
  • Study Overview : Marona-Lewicka and Nichols (2009) explored the behavioral effects of WAY 100635, a compound with high affinity and efficacy at the dopamine D4 receptor, in rats. The study included substitution tests with different doses of WAY 100635 and combination tests with two 5-HT1A agonists and two dopamine D4 antagonists, including sonepiprazole.
  • Findings : The research indicated that the discriminative stimulus effect produced by WAY 100635 is mediated by activation of dopamine D4 receptors, with sonepiprazole blocking this cue.
  • Conclusion : This study provided evidence of the involvement of dopamine D4 receptors in certain behavioral effects, with sonepiprazole playing a role in modulating these effects.
  • Read more

Future Directions

Sonepiprazole was investigated as an antipsychotic for the treatment of schizophrenia in a placebo-controlled clinical trial, but in contrast to its comparator olanzapine, no benefits were found and it was not researched further for this indication .

properties

IUPAC Name

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUQCGWXPNGORO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317650
Record name Sonepiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sonepiprazole

CAS RN

170858-33-0
Record name Sonepiprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170858-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sonepiprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonepiprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONEPIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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